

# Reactivity differences between terminal and internal alkynes

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 3-Hexyn-2-OL

Cat. No.: B153406

[Get Quote](#)

An In-Depth Technical Guide to the Reactivity Differences Between Terminal and Internal Alkynes

## Introduction

For researchers, scientists, and drug development professionals, a deep understanding of the nuanced reactivity of alkynes is crucial for molecular design and synthesis. The position of the carbon-carbon triple bond—whether at the end of a carbon chain (terminal) or within it (internal)—fundamentally dictates its chemical behavior.<sup>[1]</sup> This distinction arises primarily from two key factors: the presence of a uniquely acidic proton on the sp-hybridized carbon of terminal alkynes and the different steric and electronic environments surrounding the triple bond.<sup>[1]</sup> This guide provides a comprehensive technical comparison of terminal and internal alkynes across several pivotal classes of chemical reactions, supported by experimental data and detailed protocols.

## Acidity and Acetylide Formation: The Defining Feature of Terminal Alkynes

The most significant difference in reactivity is the acidity of the hydrogen atom attached to a triply bonded carbon in a terminal alkyne.<sup>[2]</sup> The sp-hybridized carbon orbital has 50% s-character, which is significantly higher than the s-character in sp<sup>2</sup> (33%) or sp<sup>3</sup> (25%) hybridized carbons.<sup>[3][4]</sup> This high s-character means the electrons in the sp orbital are held closer to the

nucleus, increasing the electronegativity of the carbon and stabilizing the resulting conjugate base, the acetylide anion.[\[4\]](#)[\[5\]](#)

Internal alkynes lack this terminal hydrogen and therefore do not exhibit this acidic character.[\[6\]](#) The ability to be deprotonated by a strong base makes terminal alkynes valuable precursors to nucleophilic acetylide anions, which are powerful tools for forming new carbon-carbon bonds.[\[3\]](#)[\[4\]](#)

## Data Presentation: Acidity of Hydrocarbons

Compound Type	Hybridization	Approximate pKa	Relative Acidity
Alkyne (Terminal)	sp	~25	1
Alkene	sp <sup>2</sup>	~44	10 <sup>-19</sup>
Alkane	sp <sup>3</sup>	~50	10 <sup>-25</sup>

Data sourced from references[\[3\]](#)[\[5\]](#).

## Logical Relationship: Acetylide Formation and Reaction

The following diagram illustrates the unique reaction pathway available to terminal alkynes upon deprotonation.



[Click to download full resolution via product page](#)

Caption: Reaction pathway unique to terminal alkynes via acetylide anion formation.

## Experimental Protocol: Synthesis of an Internal Alkyne via Acetylide Alkylation

Objective: To synthesize 1-phenyl-1-hexyne from phenylacetylene and 1-bromobutane.

Materials:

- Sodium amide ( $\text{NaNH}_2$ )
- Liquid ammonia ( $\text{NH}_3$ )
- Phenylacetylene
- 1-Bromobutane
- Anhydrous diethyl ether
- Ammonium chloride (saturated aqueous solution)
- Standard glassware for anhydrous reactions (three-neck flask, dropping funnel, condenser with drying tube)

Procedure:

- Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a dry-ice condenser under a nitrogen atmosphere.
- Cool the flask to  $-78\text{ }^\circ\text{C}$  (dry ice/acetone bath) and condense approximately 50 mL of ammonia gas into the flask.
- Slowly add 1.1 equivalents of sodium amide to the liquid ammonia with stirring.
- Add 1.0 equivalent of phenylacetylene dropwise via the dropping funnel over 10 minutes. Stir the resulting solution for 1 hour to ensure complete formation of the sodium acetylide.
- Add 1.05 equivalents of 1-bromobutane dropwise. The reaction is exothermic; maintain the temperature below  $-33\text{ }^\circ\text{C}$ . After the addition is complete, allow the reaction mixture to stir for 3 hours as the ammonia evaporates.

- After the ammonia has evaporated, add 50 mL of anhydrous diethyl ether to the residue.
- Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
- Transfer the mixture to a separatory funnel, wash with water and brine, dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purify the product via column chromatography (silica gel, hexane) to obtain pure 1-phenyl-1-hexyne.

## Electrophilic Addition Reactions

Both terminal and internal alkynes undergo electrophilic additions, but the outcomes are governed by regioselectivity and steric hindrance.

## Catalytic Hydrogenation

Alkynes can be partially reduced to alkenes or fully reduced to alkanes. The distinction between terminal and internal alkynes is critical for controlling the selectivity of semi-hydrogenation.

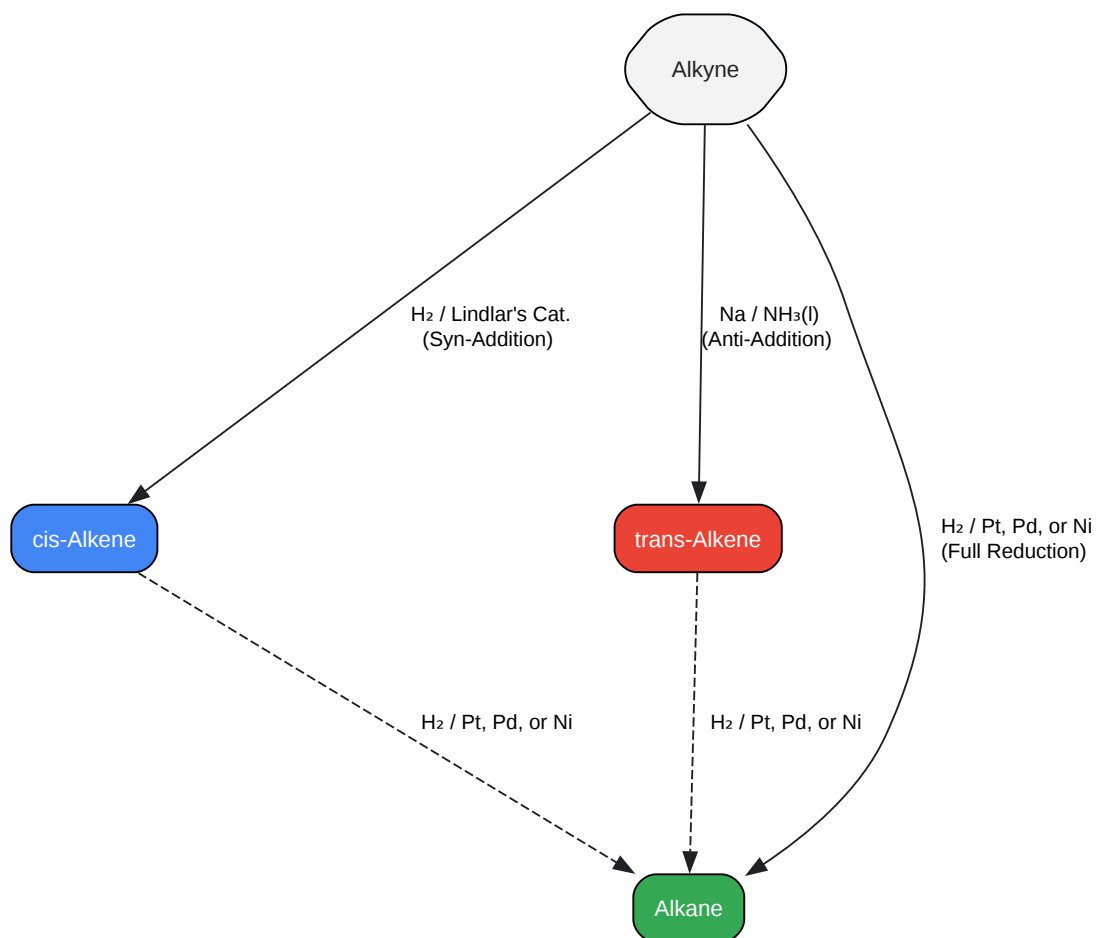
- Syn-Addition (cis-Alkene formation): Lindlar's catalyst (palladium poisoned with lead acetate and quinoline) is used for the syn-addition of hydrogen, converting internal alkynes to cis-alkenes.<sup>[7]</sup>
- Anti-Addition (trans-Alkene formation): Dissolving metal reduction (e.g., sodium in liquid ammonia) facilitates the anti-addition of hydrogen, yielding trans-alkenes from internal alkynes.<sup>[8]</sup>
- Full Hydrogenation (Alkane formation): Powerful catalysts like platinum or palladium on carbon (Pd/C) will reduce both alkyne types completely to the corresponding alkane.<sup>[7]</sup>

Generally, the semi-hydrogenation of internal alkynes to the corresponding cis-alkene can be more selective than that of terminal alkynes.<sup>[1]</sup>

## Data Presentation: Alkene Selectivity in Catalytic Hydrogenation

Alkyne Type	Substrate	Catalyst	Alkene Selectivity (%)	Alkane Formation	Reference
Terminal	1-Octyne	Nickel Boride (P-2)	up to 90	Observed	<a href="#">[1]</a>
Terminal	Phenylacetylene	Nickel Boride (P-2)	up to 90	Observed	<a href="#">[1]</a>
Internal	2-Hexyne	Nickel Boride (P-2)	96	Minimal	<a href="#">[1]</a>
Internal	3-Hexyne	Nickel Boride (P-2)	98	Minimal	<a href="#">[1]</a>

## Experimental Workflow: Selective Hydrogenation of Alkynes



[Click to download full resolution via product page](#)

Caption: Catalytic reduction pathways for alkynes leading to different isomeric products.

## Hydration

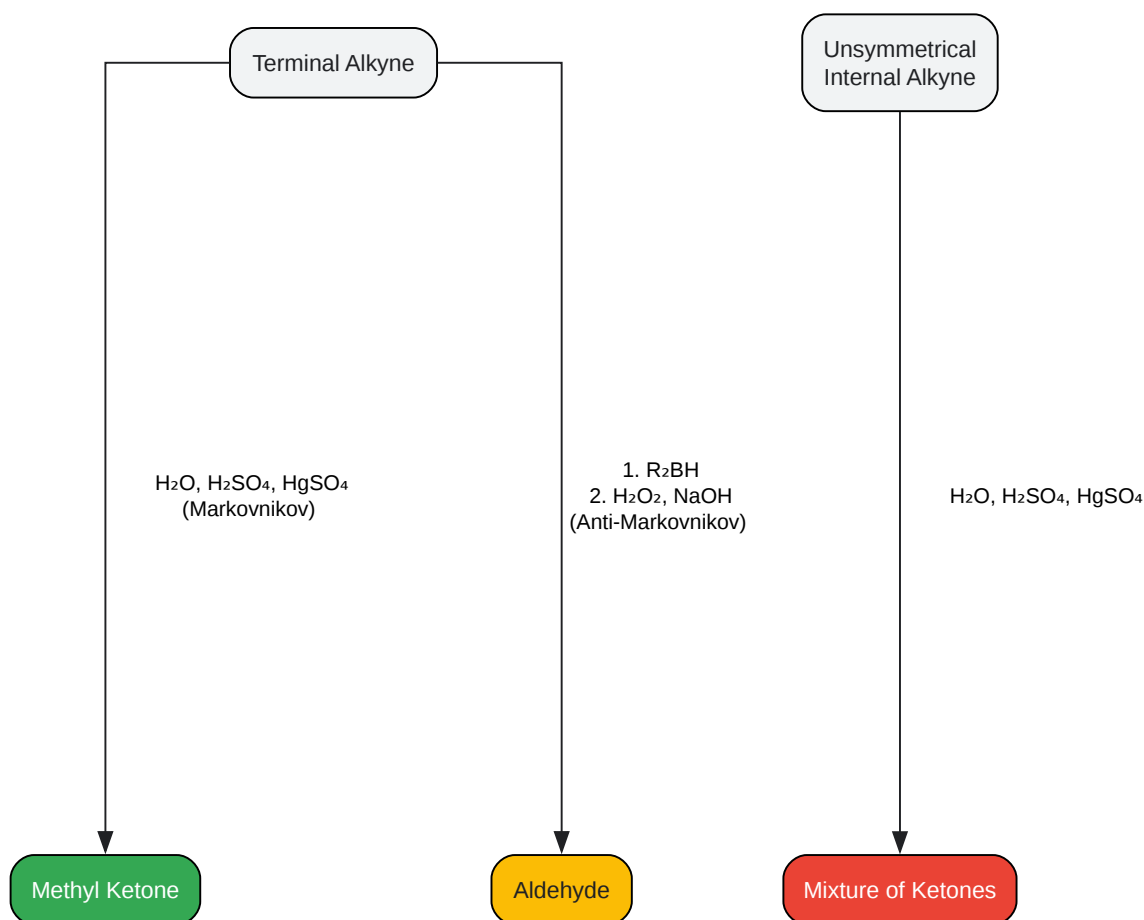
The addition of water across the triple bond is catalyzed by acid and, typically, a mercury(II) salt. The regiochemical outcome is a key point of differentiation.

- Terminal Alkynes: Hydration follows Markovnikov's rule, where the initial enol intermediate forms with the hydroxyl group on the more substituted carbon. This enol rapidly tautomerizes

to the more stable keto form, yielding a methyl ketone.<sup>[9][10]</sup> An alternative, anti-Markovnikov hydration can be achieved via hydroboration-oxidation, which produces an aldehyde.<sup>[9]</sup>

- **Internal Alkynes:** For symmetrical internal alkynes, hydration yields a single ketone product.<sup>[9]</sup> However, the hydration of unsymmetrical internal alkynes is not regioselective and produces a mixture of two isomeric ketone products, as protonation of the two sp carbons occurs without a strong preference.<sup>[9][11]</sup>

## Logical Relationship: Hydration Product Outcomes





[Click to download full resolution via product page](#)

Caption: Divergent products from the hydration of terminal vs. internal alkynes.

## Hydrohalogenation

The addition of hydrogen halides (HX) across the triple bond is another electrophilic addition where regioselectivity is key.

- **Terminal Alkynes:** The reaction follows Markovnikov's rule, with the halogen adding to the more substituted carbon.<sup>[12][13]</sup> The addition of a second equivalent of HX results in a geminal dihalide, with both halogens on the same carbon.<sup>[14]</sup>
- **Internal Alkynes:** Symmetrical internal alkynes yield a single vinyl halide. Unsymmetrical internal alkynes give a mixture of regioisomeric vinyl halides, often as a mix of E and Z isomers.<sup>[14][15]</sup>

## Metal-Catalyzed Reactions

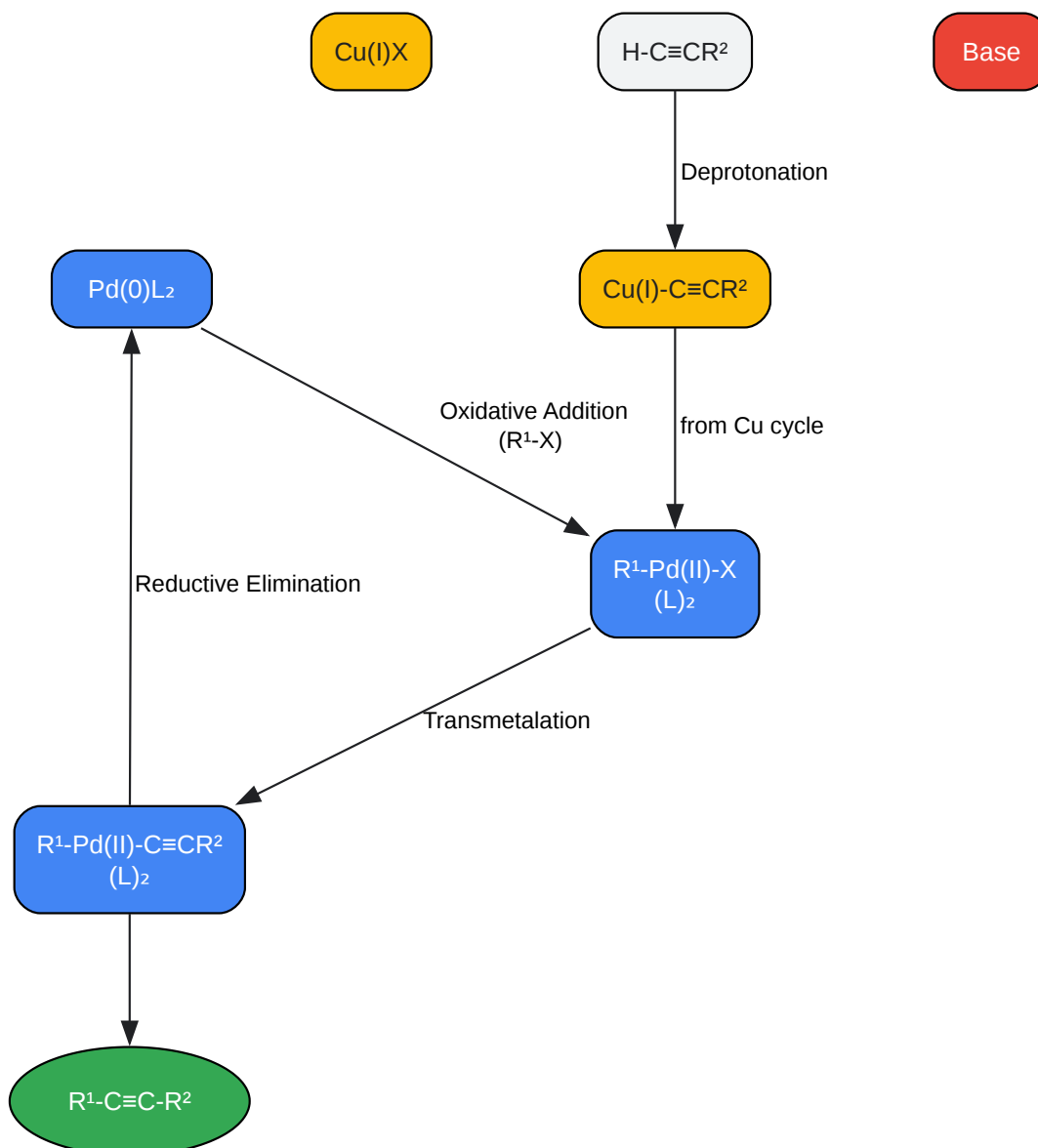
Modern organic synthesis relies heavily on metal-catalyzed reactions, some of which exhibit profound selectivity for one type of alkyne over the other.

### Sonogashira Coupling

The Sonogashira coupling is a cornerstone of C-C bond formation, creating a bond between an sp-hybridized carbon and an sp<sup>2</sup>-hybridized carbon.

- **Reactivity:** This reaction is exclusive to terminal alkynes.<sup>[16][17]</sup> It involves the palladium-catalyzed coupling of a terminal alkyne with an aryl or vinyl halide, co-catalyzed by a copper(I) salt.<sup>[18]</sup> The reaction proceeds via the formation of a copper(I) acetylide intermediate.<sup>[19]</sup>
- **Internal Alkynes:** Internal alkynes do not have the required C-H bond for the initial oxidative addition step and are unreactive under Sonogashira conditions.

## Experimental Workflow: Sonogashira Coupling Catalytic Cycle



[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Ch 9 : Acidity of Terminal Alkynes [chem.ucalgary.ca]
- 5. Acidity of Terminal Alkynes - Chemistry Steps [chemistrysteps.com]
- 6. quora.com [quora.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Alkyne Reactivity [www2.chemistry.msu.edu]
- 11. youtube.com [youtube.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Hydrohalogenation of Alkynes with Practice Problems [chemistrysteps.com]
- 15. m.youtube.com [m.youtube.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Sonogashira Coupling [organic-chemistry.org]
- 18. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 19. m.youtube.com [m.youtube.com]
- To cite this document: BenchChem. [Reactivity differences between terminal and internal alkynes]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b153406#reactivity-differences-between-terminal-and-internal-alkynes]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)